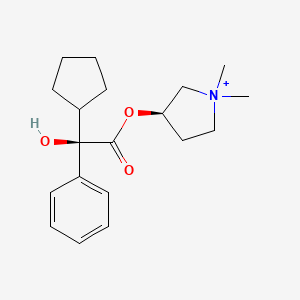
Glycopyrronium, threo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycopyrronium, also known as glycopyrrolate, is a quaternary ammonium compound and a long-acting muscarinic antagonist. It is widely used in medical applications, particularly for its anticholinergic properties. Glycopyrronium is commonly prescribed to treat conditions such as chronic obstructive pulmonary disease (COPD), hyperhidrosis, and as an adjunct therapy in anesthesia to reduce salivation and other secretions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glycopyrronium chloride involves the reaction of tropic acid with 3-quinuclidinol in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as acetonitrile at elevated temperatures. The product is then purified through crystallization .
Industrial Production Methods: Industrial production of glycopyrronium chloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The crystallization step is optimized to yield high-purity glycopyrronium chloride suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Glycopyrronium undergoes various chemical reactions, including:
Oxidation: Glycopyrronium can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert glycopyrronium to its reduced forms.
Substitution: Glycopyrronium can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycopyrronium oxides, while substitution reactions can produce various glycopyrronium derivatives .
Wissenschaftliche Forschungsanwendungen
Glycopyrronium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on muscarinic receptors and its role in cellular signaling pathways.
Medicine: Extensively researched for its therapeutic applications in treating respiratory diseases, hyperhidrosis, and as an adjunct in anesthesia.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes
Wirkmechanismus
Glycopyrronium exerts its effects by competitively blocking muscarinic receptors, particularly the M1, M2, and M3 subtypes. By inhibiting cholinergic transmission, glycopyrronium reduces secretions in the respiratory tract, gastrointestinal tract, and other tissues. This mechanism is beneficial in conditions like COPD, where reducing bronchial secretions and preventing bronchoconstriction are crucial .
Vergleich Mit ähnlichen Verbindungen
Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.
Ipratropium: A short-acting muscarinic antagonist used for similar indications but with a shorter duration of action.
Aclidinium: A long-acting muscarinic antagonist with a similar mechanism of action.
Comparison: Glycopyrronium is unique in its longer duration of action compared to ipratropium and its wider therapeutic window compared to tiotropium. It is also known for its minimal central nervous system effects due to its inability to cross the blood-brain barrier .
Eigenschaften
CAS-Nummer |
740031-54-3 |
|---|---|
Molekularformel |
C19H28NO3+ |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1/t17-,19+/m1/s1 |
InChI-Schlüssel |
ANGKOCUUWGHLCE-MJGOQNOKSA-N |
Isomerische SMILES |
C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C |
Kanonische SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


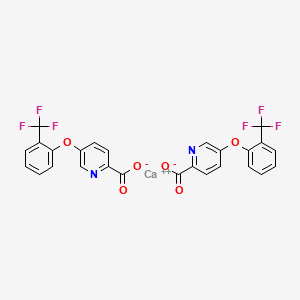
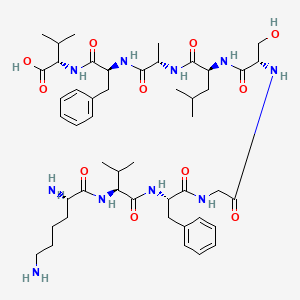


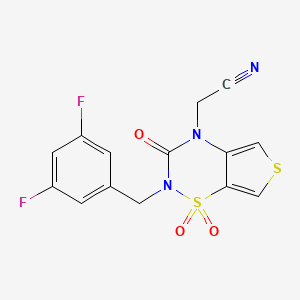

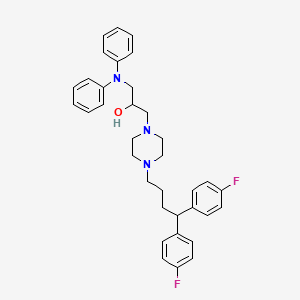

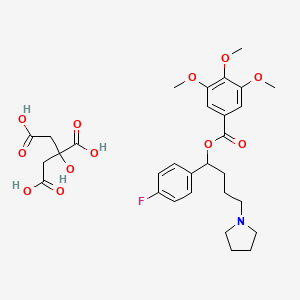
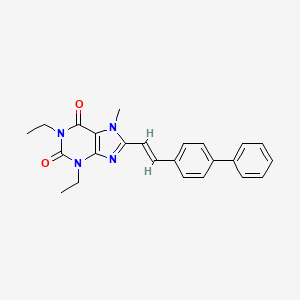
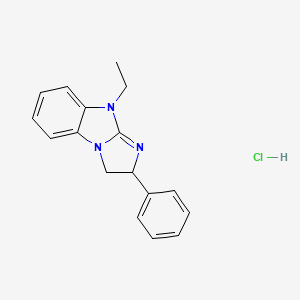


![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
